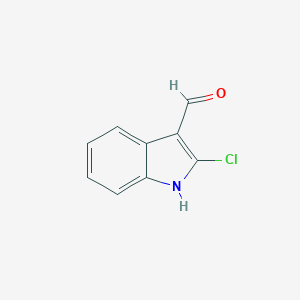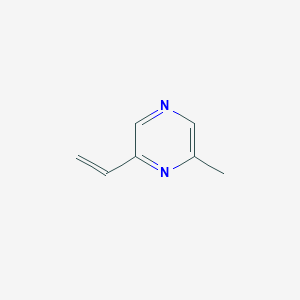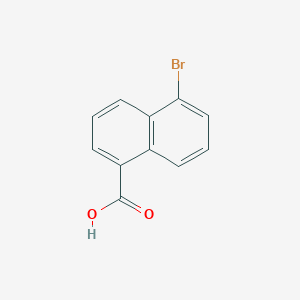
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is a chemical compound with the molecular formula C5H2K2N4O4·H2O It is a derivative of purine, specifically an oxidized form of guanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate typically involves the oxidation of guanine. One common method is the use of potassium permanganate as an oxidizing agent in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective oxidation of guanine to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized purine derivatives.
Reduction: Reduction reactions can revert the compound to its original guanine form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed
Oxidation Products: Higher oxidized purine derivatives.
Reduction Products: Guanine and its derivatives.
Substitution Products: Various substituted purine compounds.
Scientific Research Applications
Chemistry
In chemistry, Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is used as a model compound to study oxidation processes and the stability of oxidized nucleobases. It is also used in the synthesis of other purine derivatives.
Biology
In biological research, this compound is studied for its role in oxidative stress and DNA damage. It serves as a marker for oxidative damage in nucleic acids and is used in assays to measure the extent of such damage.
Medicine
In medicine, this compound is investigated for its potential role in disease mechanisms related to oxidative stress. It is also explored as a potential therapeutic agent for conditions involving oxidative damage.
Industry
In industrial applications, this compound is used in the development of sensors and diagnostic tools for detecting oxidative damage in biological samples.
Mechanism of Action
The mechanism of action of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate involves its interaction with nucleic acids. The compound can form base pairs with other nucleobases, leading to mutations and DNA damage. It also participates in redox reactions, contributing to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
8-Oxo-7,8-dihydroguanine: Another oxidized form of guanine, similar in structure and function.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: A deoxyribonucleoside derivative of 8-oxo-7,8-dihydroguanine.
Uniqueness
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is unique due to its specific oxidation state and its ability to form stable complexes with potassium ions. This property makes it particularly useful in studies of oxidative stress and nucleic acid chemistry.
Properties
CAS No. |
19142-74-6 |
|---|---|
Molecular Formula |
C5H3KN4O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
potassium;2,6-dioxo-3,7-dihydropurin-8-olate |
InChI |
InChI=1S/C5H4N4O3.K/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |
InChI Key |
DCCRVWCOAHRDKP-UHFFFAOYSA-M |
SMILES |
C12=C(NC(=O)N1)N=C(N=C2[O-])[O-].O.[K+].[K+] |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















